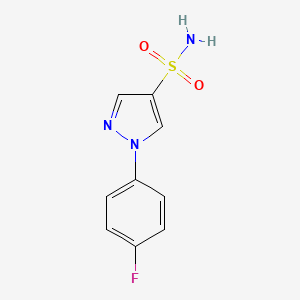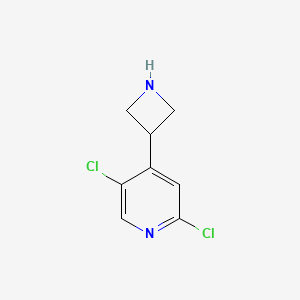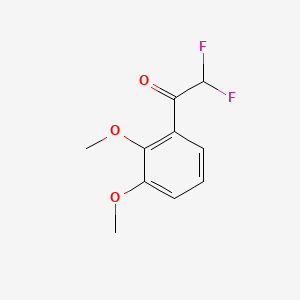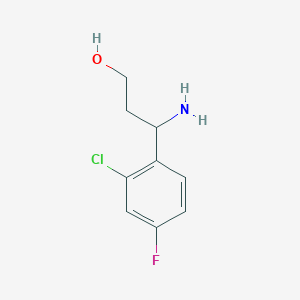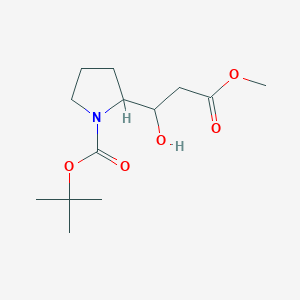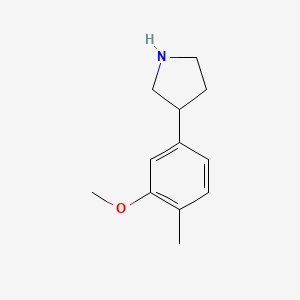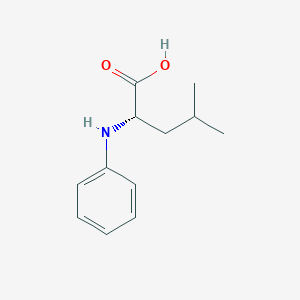
Phenyl-Leucine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: Phenyl-Leucine can be synthesized through several methods. One common approach involves the reaction of leucine with phenyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods such as enzymatic synthesis or the use of automated peptide synthesizers. These methods ensure higher yields and purity, making them suitable for large-scale production.
化学反应分析
Types of Reactions: Phenyl-Leucine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group in this compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed:
Oxidation: Formation of this compound oxides.
Reduction: Formation of reduced this compound derivatives.
Substitution: Formation of nitro or halogenated this compound compounds.
科学研究应用
Phenyl-Leucine has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: this compound derivatives are studied for their potential role in protein synthesis and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating metabolic disorders and as a component in drug delivery systems.
作用机制
The mechanism of action of Phenyl-Leucine involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor of certain enzymes, affecting metabolic pathways. For instance, it may inhibit enzymes involved in amino acid metabolism, leading to altered levels of key metabolites. The phenyl group in this compound also allows it to participate in aromatic interactions, which can influence its binding affinity to target proteins .
相似化合物的比较
Phenyl-Leucine can be compared with other amino acid derivatives such as:
Phenylalanine: Both compounds contain a phenyl group, but Phenylalanine is a standard amino acid, whereas this compound is a derivative with additional functional properties.
Tyrosine: Similar to this compound, Tyrosine contains an aromatic ring, but it also has a hydroxyl group, making it more reactive in certain biochemical pathways .
This compound stands out due to its unique combination of a branched-chain amino acid and an aromatic phenyl group, providing distinct properties and applications in various scientific fields.
属性
分子式 |
C12H17NO2 |
|---|---|
分子量 |
207.27 g/mol |
IUPAC 名称 |
(2S)-2-anilino-4-methylpentanoic acid |
InChI |
InChI=1S/C12H17NO2/c1-9(2)8-11(12(14)15)13-10-6-4-3-5-7-10/h3-7,9,11,13H,8H2,1-2H3,(H,14,15)/t11-/m0/s1 |
InChI 键 |
GUKOKXKMWGOHJJ-NSHDSACASA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)O)NC1=CC=CC=C1 |
规范 SMILES |
CC(C)CC(C(=O)O)NC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2-(1-Methylethoxy)ethyl]piperidine](/img/structure/B13525098.png)



![(4H-thieno[2,3-c]chromen-4-yl)methanamine](/img/structure/B13525120.png)
![2-[(Propan-2-yloxy)methyl]azetidine](/img/structure/B13525121.png)

